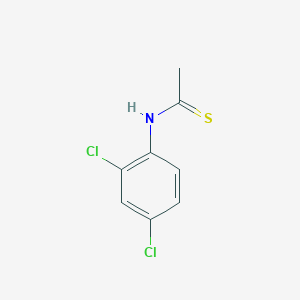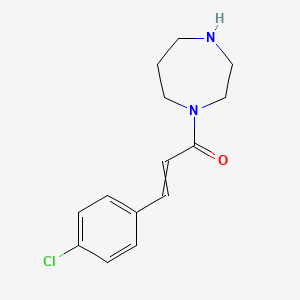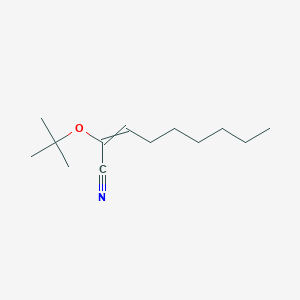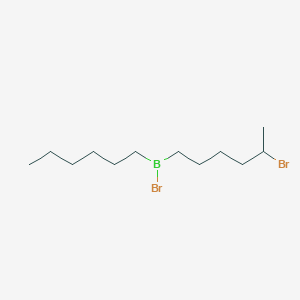
Bromo(5-bromohexyl)hexylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(5-bromohexyl)hexylborane: is an organoboron compound that features a boron atom bonded to a hexyl group and a 5-bromohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bromo(5-bromohexyl)hexylborane typically involves the hydroboration of alkenes. One common method is the hydroboration of 5-bromo-1-hexene with borane (BH3) or its derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like tetrahydrofuran (THF) to stabilize the borane complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Bromo(5-bromohexyl)hexylborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in solvents such as THF or toluene.
Major Products:
Oxidation: Boronic acids or boronates.
Substitution: Alkylated or arylated derivatives.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
Bromo(5-bromohexyl)hexylborane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of Bromo(5-bromohexyl)hexylborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. In biological systems, the compound may interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Thexylborane: Another organoboron compound used in organic synthesis.
Bromotheophylline: A brominated compound with applications in medicine.
Bromoarene: A class of compounds used in various chemical reactions .
Properties
CAS No. |
61655-28-5 |
|---|---|
Molecular Formula |
C12H25BBr2 |
Molecular Weight |
339.95 g/mol |
IUPAC Name |
bromo-(5-bromohexyl)-hexylborane |
InChI |
InChI=1S/C12H25BBr2/c1-3-4-5-7-10-13(15)11-8-6-9-12(2)14/h12H,3-11H2,1-2H3 |
InChI Key |
RSVCGFOBHZTSQN-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(CCCCC(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


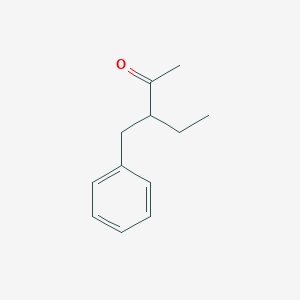
![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)
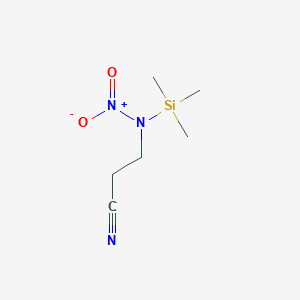
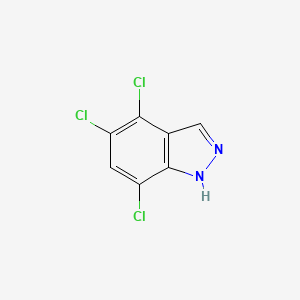
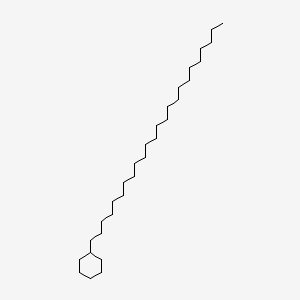
![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)
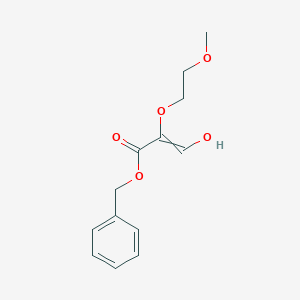
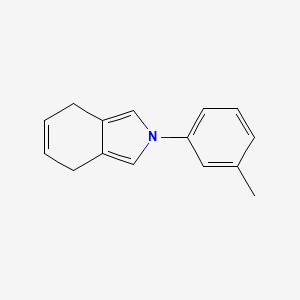
![6-Methyl-2-(trifluoromethyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14559010.png)
![4-[(E)-(4-Sulfamoylphenyl)diazenyl]phenyl chloroacetate](/img/structure/B14559012.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide](/img/structure/B14559018.png)
